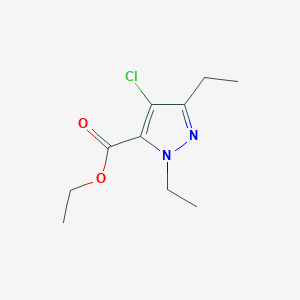

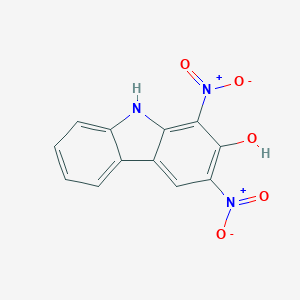

![molecular formula C24H14 B135717 Naphtho[2,3-e]pireno CAS No. 193-09-9](/img/structure/B135717.png)

Naphtho[2,3-e]pireno

Descripción general

Descripción

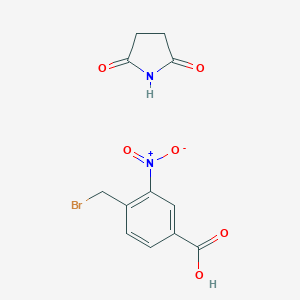

Naphtho[2,3-e]pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₂₄H₁₄. It is composed of five fused benzene rings, forming a complex structure that is part of the larger family of polycyclic aromatic hydrocarbons. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .

Aplicaciones Científicas De Investigación

Naphtho[2,3-e]pyrene has several applications in scientific research:

Chemistry: It is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons and their interactions with various reagents.

Industry: Naphtho[2,3-e]pyrene is used in the production of dyes, pigments, and other organic materials.

Mecanismo De Acción

Target of Action

Naphtho[2,3-e]pyrene is a polycyclic aromatic hydrocarbon

Mode of Action

It’s known that polycyclic aromatic hydrocarbons can intercalate into dna, disrupting its structure and function . This can lead to mutations and other changes in the cell.

Biochemical Pathways

Naphtho[2,3-e]pyrene, like other polycyclic aromatic hydrocarbons, is likely to be involved in various biochemical pathways. One such pathway could be the cytochrome P450 pathway , which is responsible for the metabolism of many xenobiotics.

Result of Action

It’s known that polycyclic aromatic hydrocarbons can cause cellular damage, potentially leading to carcinogenesis . This is likely due to their interaction with DNA and other cellular macromolecules.

Action Environment

The action, efficacy, and stability of Naphtho[2,3-e]pyrene can be influenced by various environmental factors. For instance, its formation of chiral domains has been observed when evaporated onto a hexagonal Au (111) surface in an ultrahigh vacuum environment . .

Análisis Bioquímico

Biochemical Properties

It is known that it interacts with various enzymes and proteins in biochemical reactions

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has a certain degree of stability and degradation over time .

Metabolic Pathways

Naphtho[2,3-e]pyrene is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it can affect metabolic flux or metabolite levels .

Transport and Distribution

Naphtho[2,3-e]pyrene is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Naphtho[2,3-e]pyrene can be synthesized through several methods, including the cycloisomerization of [2,2]metacyclophanes and the valence isomerization/dehydrogenation of [2,2]metacyclophane-1,9-dienes . These methods involve complex reaction conditions and often require the use of catalysts such as indium trichloride and silver trifluoromethanesulfonate.

Industrial Production Methods: Industrial production of naphtho[2,3-e]pyrene typically involves the pyrolysis of organic materials, such as coal tar and petroleum. This process yields a mixture of polycyclic aromatic hydrocarbons, from which naphtho[2,3-e]pyrene can be isolated through chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Naphtho[2,3-e]pyrene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nitric acid, halogens, acidic conditions.

Major Products Formed:

Oxidation: Quinones, oxygenated derivatives.

Reduction: Dihydro derivatives.

Substitution: Nitro derivatives, halogenated compounds.

Comparación Con Compuestos Similares

Naphtho[2,3-e]pyrene is similar to other polycyclic aromatic hydrocarbons, such as:

Naphtho[2,3-a]pyrene: This compound has a similar structure but differs in the position of the fused benzene rings, leading to different chemical properties and reactivity.

Benzo[a]pyrene: Another well-known polycyclic aromatic hydrocarbon, benzo[a]pyrene is extensively studied for its carcinogenic properties and environmental impact.

Uniqueness: Naphtho[2,3-e]pyrene’s unique structure and stability make it particularly useful for studying the behavior of polycyclic aromatic hydrocarbons and their interactions with biological systems. Its ability to induce specific enzyme expression and its role in carcinogenesis further highlight its significance in scientific research .

Propiedades

IUPAC Name |

hexacyclo[10.10.2.02,11.04,9.016,24.019,23]tetracosa-1(22),2,4,6,8,10,12,14,16(24),17,19(23),20-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-6-18-14-22-20-10-4-8-16-12-11-15-7-3-9-19(23(15)24(16)20)21(22)13-17(18)5-1/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCZXQXKBVWAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C4=CC=CC5=C4C6=C(C=CC=C6C3=CC2=C1)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172895 | |

| Record name | Dibenzo(de,qr)naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193-09-9 | |

| Record name | Dibenzo[de,qr]naphthacene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo(de,qr)naphthacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000193099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(de,qr)naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Naphtho[2,3-e]pyrene formed and what are its potential health concerns?

A1: Naphtho[2,3-e]pyrene is among the C24H14 PAH isomers identified as a product of catechol pyrolysis at high temperatures (1000°C) []. Catechol, a model fuel representing structural units found in coal, wood, and biomass, produces various PAHs upon combustion, including Naphtho[2,3-e]pyrene. This PAH belongs to the pyrene benzologue class []. The significance of this finding lies in the fact that many PAHs, including some C24H14 isomers, are known mutagens and carcinogens []. While the specific health impacts of Naphtho[2,3-e]pyrene aren't detailed in the provided research, its presence as a product of combustion, particularly from materials like coal and biomass, raises concerns due to the established link between PAH exposure and adverse health outcomes.

Q2: What is the significance of studying PAHs like Naphtho[2,3-e]pyrene in the context of environmental pollution?

A2: The identification of Naphtho[2,3-e]pyrene in catechol pyrolysis experiments highlights the potential for its presence in environments impacted by combustion processes []. This is particularly relevant to emissions from coal and biomass burning, which are known sources of various PAHs. Given the association of some PAHs with mutagenicity and carcinogenicity [], the presence of Naphtho[2,3-e]pyrene in combustion byproducts emphasizes the need for monitoring and potentially regulating these emissions to mitigate potential health and environmental risks. Further research into the specific toxicological profile of Naphtho[2,3-e]pyrene is crucial for informed risk assessment and management.

Q3: Are there analytical methods to identify and quantify Naphtho[2,3-e]pyrene in complex mixtures?

A3: The research highlights the use of High-Pressure Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV) absorbance detection and Mass Spectrometry (MS) for identifying and analyzing C24H14 PAHs, including Naphtho[2,3-e]pyrene, in the catechol pyrolysis product mixture []. The study presents the specific UV spectrum used to confirm the identity of Naphtho[2,3-e]pyrene [], demonstrating the applicability of this analytical technique for detecting and quantifying this PAH in complex samples. This information is valuable for researchers studying PAH formation mechanisms and environmental scientists monitoring PAH levels in environmental and industrial samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)